3-(4-fluorophenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Description
3-(4-fluorophenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a useful research compound. Its molecular formula is C26H23FN2O3 and its molecular weight is 430.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 430.16927076 g/mol and the complexity rating of the compound is 720. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Efficient Synthesis and Spectroscopy
An efficient synthesis process for creating new derivatives of dibenzo[b,e][1,4]diazepin-1-ones, including the specified compound, has been developed. This process aims at exploring the compounds' possible biological and pharmacological activities, particularly focusing on anticonvulsant and schizophrenia treatments in the central nervous system (CNS). The structure of these compounds is confirmed through various spectroscopic methods, indicating a focused interest in their potential CNS applications without delving into specifics of drug usage or side effects (Cortés, Valencia Cornejo, & Garcia-Mellado de Cortes, 2007).
Radioligand Evaluation for Imaging Central Norepinephrine Transporters
In another study, derivatives related to the compound were synthesized and evaluated as potential radioligands for imaging central norepinephrine transporters (NET) with positron emission tomography (PET). This research aims at providing tools for better understanding and diagnosing conditions related to norepinephrine system dysfunction, focusing on the utility in medical imaging rather than therapeutic applications (Schou et al., 2006).
Analgesic Activity Exploration
A synthesis method for 11-substituted derivatives of the specified compound demonstrated moderate analgesic activity, highlighting the compound's potential in pain management research. This line of inquiry focuses on the synthesis and initial biological evaluation of these compounds, avoiding discussions on dosage and side effects (Matsuo, Yoshida, Ohta, & Tanaka, 1985).
Photochemical Reactions and Solvent Optimization for Antimicrobial Agents
Further research involved the synthesis of 1-(2-substitutedphenyl-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)naphthalene-2-ol under different solvent conditions, indicating a potent antimicrobial agent. This study showcases the compound's utility in creating new antimicrobial agents through solvent optimization, focusing on the chemistry rather than direct pharmaceutical application (Kottapalle & Shinde, 2021).
Properties
IUPAC Name |
9-(4-fluorophenyl)-6-(4-hydroxy-3-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O3/c1-32-24-14-16(8-11-22(24)30)26-25-21(28-19-4-2-3-5-20(19)29-26)12-17(13-23(25)31)15-6-9-18(27)10-7-15/h2-11,14,17,26,28-30H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQKAUBNQMTHIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)F)NC5=CC=CC=C5N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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